3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95%
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Overview
Description
3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% (abbreviated as FMNBA) is a synthetic organic compound used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a tool to study the properties of other organic compounds. FMNBA is a white crystalline solid with a melting point of about 145°C and a molecular weight of 243.2 g/mol. It is soluble in water and organic solvents, making it a versatile compound for laboratory experiments.
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% is widely used in scientific research due to its versatile properties. It is commonly used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a tool to study the properties of other organic compounds. It has also been used to study the properties of enzymes, to study the effects of drugs on the body, and to study the effects of environmental pollutants on organisms. 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% has also been used in the synthesis of pharmaceuticals, in the manufacture of dyes and pigments, and in the synthesis of organic compounds for use in agricultural applications.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% is not fully understood, but it is believed to act as an electron-withdrawing group, which stabilizes the intermediate products of certain reactions. It is also thought to act as a nucleophile, which helps to facilitate the formation of certain bonds. Additionally, 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% has been shown to act as a catalyst in certain reactions, helping to speed up the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% are not fully understood. However, due to its electron-withdrawing and nucleophilic properties, it is believed to be capable of interacting with certain biochemical pathways, such as those involved in the synthesis of proteins and the metabolism of drugs. Additionally, it is possible that 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% could interact with certain enzymes and receptors in the body, which could affect the activity of these enzymes and receptors.
Advantages and Limitations for Lab Experiments
3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in water and organic solvents, making it easy to work with. Additionally, it is a versatile compound, which can be used as a reagent, catalyst, or tool to study the properties of other compounds. However, 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% is a relatively unstable compound, and it is sensitive to light and air, so it must be stored and handled carefully.
Future Directions
The future of 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% research is promising, as there are many potential applications for this compound. One promising area of research is in the development of new pharmaceuticals and other organic compounds. Additionally, 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% could be used to study the effects of environmental pollutants on organisms, as well as the effects of drugs on the body. Finally, 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% could be used in the synthesis of dyes, pigments, and other organic compounds for use in agricultural applications.
Synthesis Methods
3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized by a number of methods. One of the most common methods is the reaction of 2-fluoro-3-methoxyphenol with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields a mixture of 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% and 2-fluoro-3-methoxyphenol nitrate, which can be separated by column chromatography. Other methods of synthesizing 3-(2-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, 95% include the reaction of 2-fluoro-3-methoxyphenol with nitrobenzene in the presence of a base catalyst, such as sodium hydroxide, or the reaction of 2-fluoro-3-methoxyphenol with nitric acid in the presence of a reducing agent, such as sodium borohydride.
properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-12-4-2-3-11(13(12)15)8-5-9(14(17)18)7-10(6-8)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXZNAAEEJAQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690093 |
Source
|
Record name | 2'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-74-5 |
Source
|
Record name | 2'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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